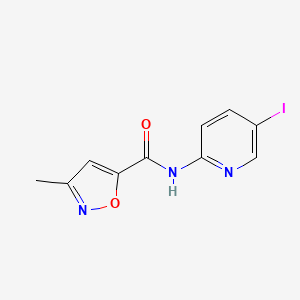
n-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound that features both pyridine and isoxazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of iodine in the pyridine ring and the carboxamide group in the isoxazole ring contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The iodination of pyridine can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reaction: The final step involves coupling the iodinated pyridine with the isoxazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The iodine atom in the pyridine ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carboxamide group can yield an amine derivative.
Substitution: Substitution of the iodine atom can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom and the carboxamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N-(Pyridin-2-yl)imidates: These compounds share the pyridine ring but differ in the functional groups attached.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but contain a bromine atom instead of iodine.
Uniqueness: N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide is unique due to the combination of the iodine atom in the pyridine ring and the carboxamide group in the isoxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8IN3O2 |
|---|---|
Molecular Weight |
329.09 g/mol |
IUPAC Name |
N-(5-iodopyridin-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H8IN3O2/c1-6-4-8(16-14-6)10(15)13-9-3-2-7(11)5-12-9/h2-5H,1H3,(H,12,13,15) |
InChI Key |
JEUMBUOWODNDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















